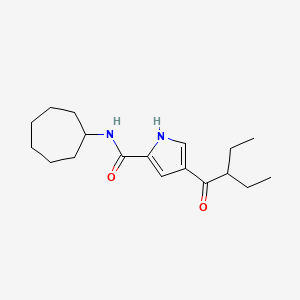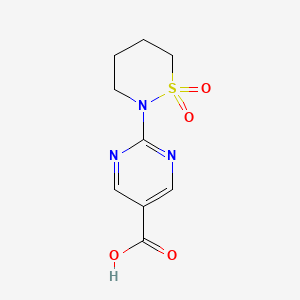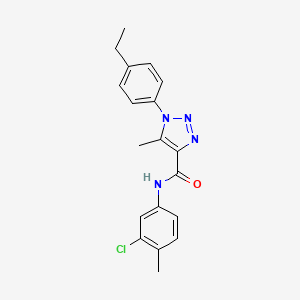
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a cyclic amide compound derived from the cycloheptanone ring and the pyrrole-2-carboxamide group. It has a molecular weight of 256.36 g/mol and has been studied in various scientific research applications. It is a relatively new compound and has been used in a variety of research studies in the past few years.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Properties
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide belongs to the class of 2-arylpropanoic acids , which are non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating arthritis and musculoskeletal disorders. Notably, ibuprofen , a well-known NSAID, shares structural similarities with our compound. By coupling ibuprofen with tryptamine via an amide bond, researchers obtained N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . This suggests potential anti-inflammatory and analgesic effects.
Biological Activities
Tryptamine and its derivatives exhibit a diverse range of biological activities. These include interactions with serotonin receptors, neurotransmitter modulation, and potential antidepressant effects. The incorporation of tryptamine into our compound may contribute to its pharmacological profile .
Anticancer Potential
Given the compound’s structural features, it’s worth exploring its potential as an anticancer agent. Researchers have synthesized related analogs with inhibitory effects on tubulin polymerization, a critical process for cell division. Investigating N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide’s impact on cancer cell lines could reveal promising leads .
Neuroprotective Effects
The indole moiety in our compound suggests possible neuroprotective properties. Indoles are associated with antioxidant and anti-neuroinflammatory effects. Investigating whether N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide protects neurons from oxidative stress or inflammation could be valuable .
Drug Delivery Systems
Amides play a crucial role in drug delivery due to their stability and ease of synthesis. Researchers might explore N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide as a building block for novel drug delivery systems. Its lipophilic character and potential interactions with biological membranes could enhance drug transport .
Scaffold for Medicinal Chemistry
Finally, our compound serves as a scaffold for further medicinal chemistry studies. By modifying its substituents, researchers can create analogs with tailored properties. These modifications could lead to optimized drug candidates for specific therapeutic applications .
Propriétés
IUPAC Name |
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-13(4-2)17(21)14-11-16(19-12-14)18(22)20-15-9-7-5-6-8-10-15/h11-13,15,19H,3-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSCBBMHDMBPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330142 |
Source


|
| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
CAS RN |
439096-45-4 |
Source


|
| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)





![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)
![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)